molecular formula C18H13F4N3O3S B2941290 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 933215-03-3

4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2941290
CAS No.: 933215-03-3
M. Wt: 427.37
InChI Key: FYBSFUSJYWINMF-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methoxypyridazinyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including the introduction of the fluorine and trifluoromethyl groups, as well as the formation of the sulfonamide linkage. Common reagents used in these reactions include fluorinating agents, trifluoromethylating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine or trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3O3S/c1-28-17-9-8-16(23-24-17)11-2-4-12(5-3-11)25-29(26,27)13-6-7-15(19)14(10-13)18(20,21)22/h2-10,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBSFUSJYWINMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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